molecular formula C21H15F2NO3 B13763304 2',4'-Difluoro-3-(methylcarbamoyl)[1,1'-biphenyl]-4-yl benzoate CAS No. 1095208-31-3

2',4'-Difluoro-3-(methylcarbamoyl)[1,1'-biphenyl]-4-yl benzoate

Cat. No.: B13763304
CAS No.: 1095208-31-3
M. Wt: 367.3 g/mol
InChI Key: ZRZZJSWOLHDWJH-UHFFFAOYSA-N
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Description

2’,4’-Difluoro-3-(methylcarbamoyl)biphenyl-4-yl benzoate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a biphenyl core substituted with difluoro and methylcarbamoyl groups, and a benzoate moiety. Its distinct chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-difluoro-3-(methylcarbamoyl)biphenyl-4-yl benzoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like 2’,4’-difluoro-3-(methylcarbamoyl)biphenyl-4-yl benzoate.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. Industrial production would likely involve optimizing the Suzuki–Miyaura coupling reaction for higher yields and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2’,4’-difluoro-3-(methylcarbamoyl)biphenyl-4-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2’,4’-difluoro-3-(methylcarbamoyl)biphenyl-4-yl benzoate has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: Its structural features make it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.

    Industry: The compound’s unique properties can be exploited in materials science for developing advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which 2’,4’-difluoro-3-(methylcarbamoyl)biphenyl-4-yl benzoate exerts its effects depends on its application. In medicinal chemistry, for instance, the compound may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, influencing their function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2’,4’-Difluoro-3-(methylcarbamoyl)biphenyl-4-yl acetate
  • 2’,4’-Difluoro-3-(methylcarbamoyl)biphenyl-4-yl propionate

Uniqueness

Compared to similar compounds, 2’,4’-difluoro-3-(methylcarbamoyl)biphenyl-4-yl benzoate stands out due to its specific substitution pattern and the presence of the benzoate group. These structural features confer unique chemical properties, such as enhanced stability and specific reactivity, making it particularly valuable for certain applications in research and industry.

Properties

CAS No.

1095208-31-3

Molecular Formula

C21H15F2NO3

Molecular Weight

367.3 g/mol

IUPAC Name

[4-(2,4-difluorophenyl)-2-(methylcarbamoyl)phenyl] benzoate

InChI

InChI=1S/C21H15F2NO3/c1-24-20(25)17-11-14(16-9-8-15(22)12-18(16)23)7-10-19(17)27-21(26)13-5-3-2-4-6-13/h2-12H,1H3,(H,24,25)

InChI Key

ZRZZJSWOLHDWJH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)C2=C(C=C(C=C2)F)F)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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